Cas no 2167015-92-9 (4-(oxan-4-yl)piperidin-3-amine)

4-(oxan-4-yl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-(oxan-4-yl)piperidin-3-amine
- 2167015-92-9
- EN300-1477977
-
- インチ: 1S/C10H20N2O/c11-10-7-12-4-1-9(10)8-2-5-13-6-3-8/h8-10,12H,1-7,11H2
- InChIKey: DPAXZKTVVGVVEP-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC1)C1CCNCC1N
計算された属性
- せいみつぶんしりょう: 184.157563266g/mol
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
4-(oxan-4-yl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477977-5.0g |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 5g |
$3812.0 | 2023-06-06 | ||
Enamine | EN300-1477977-0.25g |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 0.25g |
$1209.0 | 2023-06-06 | ||
Enamine | EN300-1477977-250mg |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 250mg |
$1209.0 | 2023-09-28 | ||
Enamine | EN300-1477977-5000mg |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 5000mg |
$3812.0 | 2023-09-28 | ||
Enamine | EN300-1477977-10000mg |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 10000mg |
$5652.0 | 2023-09-28 | ||
Enamine | EN300-1477977-1.0g |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 1g |
$1315.0 | 2023-06-06 | ||
Enamine | EN300-1477977-0.1g |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 0.1g |
$1157.0 | 2023-06-06 | ||
Enamine | EN300-1477977-2.5g |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 2.5g |
$2576.0 | 2023-06-06 | ||
Enamine | EN300-1477977-2500mg |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 2500mg |
$2576.0 | 2023-09-28 | ||
Enamine | EN300-1477977-50mg |
4-(oxan-4-yl)piperidin-3-amine |
2167015-92-9 | 50mg |
$1104.0 | 2023-09-28 |
4-(oxan-4-yl)piperidin-3-amine 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
4-(oxan-4-yl)piperidin-3-amineに関する追加情報
4-(Oxan-4-yl)piperidin-3-amine: A Comprehensive Overview of CAS No. 2167015-92-9
4-(Oxan-4-yl)piperidin-3-amine, also known by its CAS number 2167015-92-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 4-(oxan-4-yl)piperidin-3-amine.
Chemical Structure and Properties
4-(Oxan-4-yl)piperidin-3-amine is characterized by its unique molecular structure, which includes a piperidine ring and an oxane (tetrahydrofuran) moiety. The piperidine ring is a six-membered nitrogen-containing heterocycle, while the oxane ring is a six-membered oxygen-containing heterocycle. The combination of these two rings imparts specific chemical and physical properties to the compound. The amine group at the 3-position of the piperidine ring further enhances its reactivity and biological activity.
The molecular formula of 4-(oxan-4-yl)piperidin-3-amine is C11H21N1O1, with a molecular weight of approximately 187.28 g/mol. It is a colorless to white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits good stability under standard laboratory conditions but should be stored in a cool, dry place to maintain its integrity.
Synthesis Methods
The synthesis of 4-(oxan-4-yl)piperidin-3-amine has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 3-amino-piperidine with tetrahydrofuran (THF) in the presence of a suitable catalyst or reagent. This method typically proceeds via a nucleophilic substitution reaction, where the amine group attacks the oxygen atom of THF to form the desired product.
An alternative synthetic route involves the use of organometallic reagents such as Grignard reagents or organolithium compounds. These reagents can be used to introduce the oxane moiety onto the piperidine ring through a series of well-defined steps. The choice of synthetic method often depends on the specific requirements of the application, such as the need for high purity or large-scale production.
Biological Properties and Applications
4-(Oxan-4-yl)piperidin-3-amine has been extensively studied for its potential biological activities and therapeutic applications. One of its key properties is its ability to modulate neurotransmitter systems in the central nervous system (CNS). Specifically, it has been shown to interact with serotonin (5-HT) receptors, particularly the 5-HT1A receptor subtype. This interaction has led to its evaluation as a potential treatment for various neuropsychiatric disorders, including depression and anxiety.
In addition to its effects on serotonin receptors, 4-(oxan-4-yl)piperidin-3-amine has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Research Advancements
The promising biological activities of 4-(oxan-4-yl)piperidin-3-amine have led to several preclinical and clinical studies aimed at evaluating its safety and efficacy in human subjects. Recent clinical trials have focused on its use as an adjunctive therapy for major depressive disorder (MDD). Preliminary results from these trials have shown that it can significantly improve symptoms of depression when used in combination with standard antidepressant medications.
In another study, researchers investigated the effects of 4-(oxan-4-yl)piperidin-3-amine on cognitive function in patients with Alzheimer's disease. The results indicated that it could enhance cognitive performance by modulating neurotransmitter systems involved in memory and learning processes. These findings have opened up new avenues for exploring its potential as a cognitive enhancer in neurodegenerative diseases.
Safety Considerations and Future Directions
In conclusion, 4-(oxan-4-yl)piperidin-3-amine (CAS No. 2167015-92-9) represents an exciting compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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